![molecular formula C26H29N3O5 B14150388 (2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione CAS No. 956796-09-1](/img/structure/B14150388.png)
(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[87002,7011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione” is a complex organic molecule with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Tetracyclic Core: This step may involve cyclization reactions using appropriate precursors under specific conditions such as high temperature and the presence of catalysts.
Introduction of Functional Groups: Functional groups like methoxy and dimethoxyphenyl groups can be introduced through substitution reactions using reagents like methanol and dimethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may yield simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used to study its interactions with biological molecules and its potential effects on cellular processes.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry
In the industrial sector, the compound may be used as a precursor for synthesizing other valuable chemicals or materials.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione
- (2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione
Uniqueness
The compound’s uniqueness lies in its specific functional groups and tetracyclic structure, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
956796-09-1 |
|---|---|
Molekularformel |
C26H29N3O5 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione |
InChI |
InChI=1S/C26H29N3O5/c1-26-24-18(19-14-17(32-2)6-7-20(19)27-24)10-12-29(26)23(30)15-28(25(26)31)11-9-16-5-8-21(33-3)22(13-16)34-4/h5-8,13-14,27H,9-12,15H2,1-4H3/t26-/m0/s1 |
InChI-Schlüssel |
VDMJIXBEVKITGU-SANMLTNESA-N |
Isomerische SMILES |
C[C@@]12C3=C(CCN1C(=O)CN(C2=O)CCC4=CC(=C(C=C4)OC)OC)C5=C(N3)C=CC(=C5)OC |
Kanonische SMILES |
CC12C3=C(CCN1C(=O)CN(C2=O)CCC4=CC(=C(C=C4)OC)OC)C5=C(N3)C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



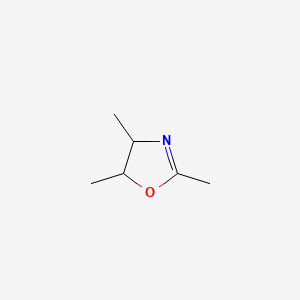
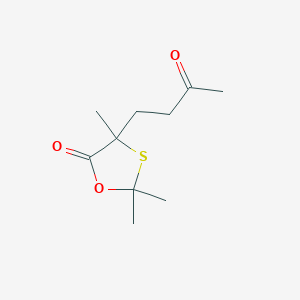
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14150334.png)
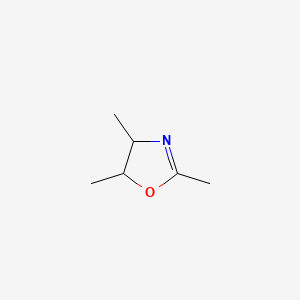
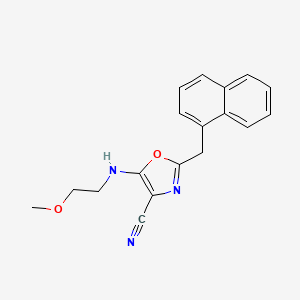
![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)
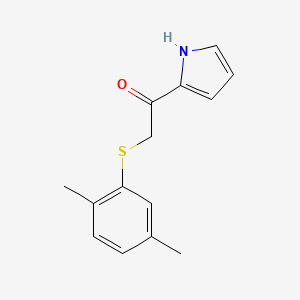
![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)

